molecular formula C3H12ClN3 B1381263 (2-Aminopropyl)hydrazine hydrochloride CAS No. 1803560-99-7

(2-Aminopropyl)hydrazine hydrochloride

Cat. No.: B1381263
CAS No.: 1803560-99-7
M. Wt: 125.6 g/mol
InChI Key: DRQXSXUYMKNMLG-UHFFFAOYSA-N
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Description

(2-Aminopropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H11ClN2. It is a derivative of hydrazine, featuring an amino group attached to a propyl chain.

Mechanism of Action

Target of Action

(2-Aminopropyl)hydrazine hydrochloride, also known as Hydralazine , is primarily targeted towards vascular smooth muscle cells . It is an antihypertensive agent used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .

Mode of Action

Hydralazine is a direct-acting smooth muscle relaxant and acts as a vasodilator primarily in resistance arterioles, also known as the smooth muscle of the arterial bed . The molecular mechanism involves inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . It also inhibits the accumulation of intracellular free Ca2+ via an unidentified primary target .

Biochemical Pathways

Hydralazine induces rapid and transient expression of Hypoxia-Inducible Factor-1 (HIF-1) and downstream targets of HIF (endothelin-1, adrenomedullin, haem oxygenase 1, and vascular endothelial growth factor [VEGF]) in endothelial and smooth muscle cells . This is achieved through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which regulate HIF .

Result of Action

The result of Hydralazine’s action is the relaxation of arterial smooth muscle, leading to a decrease in total peripheral resistance, which lowers blood pressure . The activation of the HIF pathway through the inhibition of PHD activity also initiates a pro-angiogenic phenotype .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of hydrazine molecules in a hydrous environment under pressure has been studied . The strengthening of hydrogen bonds between hydrazine and water molecules after crystallization causes the torsion of hydrazine molecules . This suggests that environmental conditions such as pressure and the presence of water can influence the stability and action of the compound.

Biochemical Analysis

Biochemical Properties

(2-Aminopropyl)hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in various biochemical processes . The compound also interacts with enzymes such as hydrazine oxidase, which catalyzes the oxidation of hydrazine derivatives

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to aldehydes and ketones, forming stable hydrazone derivatives . This binding interaction is crucial for its role in biochemical reactions. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in metabolic pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to increased oxidative stress and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, with certain dosages leading to specific physiological responses in animal models. For example, high doses of this compound can cause liver and kidney damage, as well as neurological effects . Understanding these dosage effects is crucial for determining safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in metabolism. The compound is metabolized by enzymes such as hydrazine oxidase, which catalyzes its oxidation to form reactive intermediates . These intermediates can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of metabolites within the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, affecting its localization and activity

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)hydrazine hydrochloride typically involves the reaction of hydrazine with a suitable precursor. One common method is the reaction of hydrazine with 2-chloropropane, which yields (2-Aminopropyl)hydrazine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropyl)hydrazine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce primary amines .

Scientific Research Applications

(2-Aminopropyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminopropyl)hydrazine hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications .

Properties

IUPAC Name

1-hydrazinylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11N3.ClH/c1-3(4)2-6-5;/h3,6H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQXSXUYMKNMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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